molecular formula C21H12N2O7 B11689905 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B11689905
M. Wt: 404.3 g/mol
InChI Key: PUKGFBDFKILDJD-UHFFFAOYSA-N
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Description

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a nitrophenoxy group and an isoindole moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenol to form 3-nitrophenol, followed by its reaction with phthalic anhydride to introduce the isoindole structure. The final step involves the esterification of the resulting compound with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Oxidation: Introduction of hydroxyl groups.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a γ-secretase inhibitor, it modulates the cleavage of amyloid precursor protein, thereby affecting the production of amyloid-β peptides . This interaction is crucial in the context of Alzheimer’s disease research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit γ-secretase sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

Molecular Formula

C21H12N2O7

Molecular Weight

404.3 g/mol

IUPAC Name

3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C21H12N2O7/c24-19-17-8-7-16(30-15-6-2-5-14(10-15)23(28)29)11-18(17)20(25)22(19)13-4-1-3-12(9-13)21(26)27/h1-11H,(H,26,27)

InChI Key

PUKGFBDFKILDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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